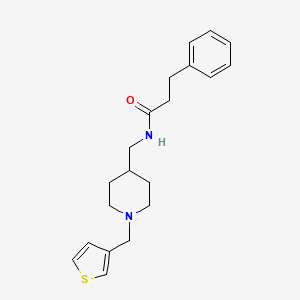

3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

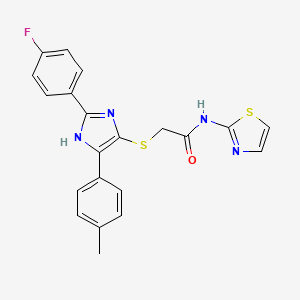

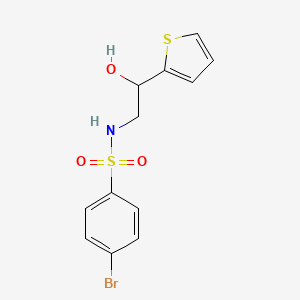

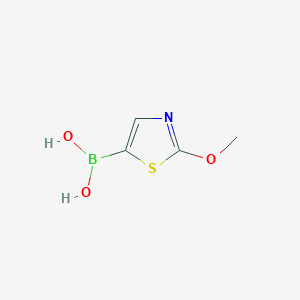

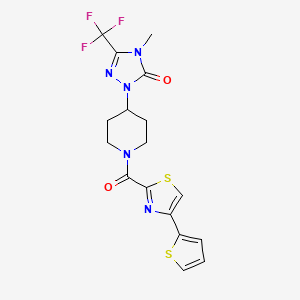

“3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide” is a complex organic compound. It contains a propanamide group attached to a phenyl group and a piperidine ring. The piperidine ring is further substituted with a thiophene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine (such as 1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine) with a carboxylic acid derivative (like 3-phenylpropanoyl chloride) in the presence of a base .

Molecular Structure Analysis

The compound contains several functional groups, including a propanamide group, a phenyl group, a piperidine ring, and a thiophene ring .

Chemical Reactions Analysis

The compound, due to its various functional groups, could participate in a variety of chemical reactions. For instance, the amide group could undergo hydrolysis, the aromatic rings could undergo electrophilic substitution, and the piperidine ring could participate in reactions typical of secondary amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of polar groups like the amide could increase its solubility in polar solvents .

Scientific Research Applications

Chemical Inhibitors in Pharmacokinetics

Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in understanding drug metabolism and drug-drug interactions (DDIs). Potent and selective chemical inhibitors are used to determine the involvement of specific CYP isoforms in the metabolism of various drugs, aiding in the prediction of potential DDIs (Khojasteh et al., 2011).

Pharmacology of Stereoisomers

The study of stereoisomers, such as ohmefentanyl, reveals the significance of stereochemistry in pharmacological activities. Research on the biological activities of stereoisomers helps in the development of more effective and specific drug therapies (Brine et al., 1997).

Drug Design and Receptor Binding

Investigations into the contributions of pharmacophoric groups to the potency and selectivity of agents at D2-like receptors highlight the importance of specific structural features in drug design. This research aids in the development of antipsychotic agents with improved efficacy and selectivity (Sikazwe et al., 2009).

Neurochemistry and Neurotoxicity Studies

Compounds related to "3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide" have been studied for their neurochemical effects and potential neurotoxicity. These studies are essential for understanding the impact of psychoactive substances on the brain and for developing safer therapeutic agents (McKenna & Peroutka, 1990).

Antineoplastic Agents

Research into novel antineoplastic agents, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrates the ongoing search for more effective cancer treatments. These studies contribute to the development of drugs with greater tumor-selective toxicity and the ability to overcome multi-drug resistance (Hossain et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors in the body .

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other related compounds .

Biochemical Pathways

It is known that similar compounds can have a broad impact on various biochemical pathways .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties .

Result of Action

It is known that similar compounds can have a wide range of effects at the molecular and cellular level .

properties

IUPAC Name |

3-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-14-18-8-11-22(12-9-18)15-19-10-13-24-16-19/h1-5,10,13,16,18H,6-9,11-12,14-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZJXEFFBHGKHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2557624.png)

![1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2557629.png)

![N-Cyclopentyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)

![2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2557640.png)

![Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2557641.png)

![Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate](/img/structure/B2557642.png)

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)